molecular formula C18H26ClN3O2 B243466 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide

Cat. No.: B243466
M. Wt: 351.9 g/mol
InChI Key: VUMYRLVFKMDCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a butyryl group and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide typically involves multi-step organic reactions. One common method includes the acylation of 1-piperazine with butyryl chloride, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the amidation of the intermediate product with butanoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-3-5-17(23)20-15-13-14(19)7-8-16(15)21-9-11-22(12-10-21)18(24)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23)

InChI Key

VUMYRLVFKMDCMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CCC

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CCC

Origin of Product

United States

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